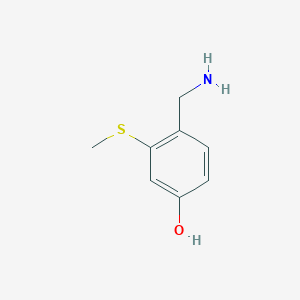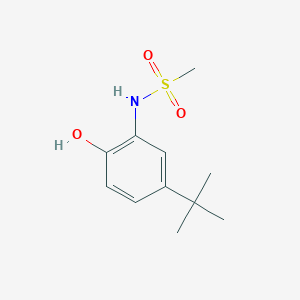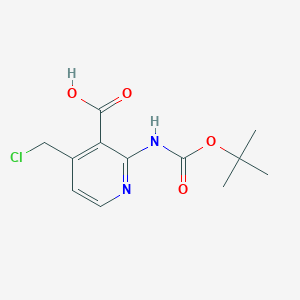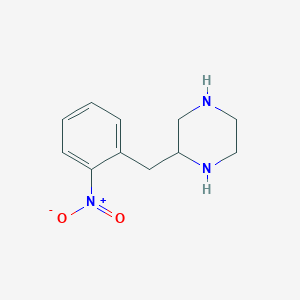
4-(Aminomethyl)-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-(methylthio)phenol is an organic compound with the molecular formula C8H11NOS It is a derivative of phenol, characterized by the presence of an aminomethyl group at the 4-position and a methylthio group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(methylthio)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methylthiomethylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-(methylthio)benzaldehyde in the presence of an amine source. This process can be carried out in a continuous flow reactor, allowing for higher yields and reduced reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents such as tetrahydrofuran or ethanol under an inert atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(Aminomethyl)-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It can also be used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(methylthio)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenol:
4-(Aminomethyl)phenol: Lacks the methylthio group, which may result in different chemical and biological properties.
3-(Methylthio)phenol: Lacks the aminomethyl group, limiting its use in certain synthetic applications.
Uniqueness
4-(Aminomethyl)-3-(methylthio)phenol is unique due to the presence of both the aminomethyl and methylthio groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and potential applications compared to its similar compounds. The combination of these functional groups can enhance the compound’s reactivity and biological activity, making it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
LZNVJXCUSVJVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)





